molecular formula C23H19N3O4 B14997452 3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione

3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B14997452
M. Wt: 401.4 g/mol
InChI Key: WLYTVCXWQJMXJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazoline core with specific substituents that may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the 3,5-Dimethylphenyl Group: This step involves the substitution of the quinazoline core with a 3,5-dimethylphenyl group, often through a nucleophilic aromatic substitution reaction.

    Attachment of the 3-Nitrobenzyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used as reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like hydroxide ions can be used for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinazoline derivatives with oxidized substituents.

    Reduction: Formation of amino-substituted quinazoline derivatives.

    Substitution: Formation of halogenated or hydroxylated quinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione is not fully understood but may involve:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-dimethylphenyl)-1-benzylquinazoline-2,4(1H,3H)-dione: Lacks the nitro group, which may affect its biological activity.

    3-(3,5-dimethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione: Similar structure but with the nitro group in a different position, potentially altering its reactivity and biological effects.

Uniqueness

3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione is unique due to the specific arrangement of its substituents, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.

Properties

Molecular Formula

C23H19N3O4

Molecular Weight

401.4 g/mol

IUPAC Name

3-(3,5-dimethylphenyl)-1-[(3-nitrophenyl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C23H19N3O4/c1-15-10-16(2)12-19(11-15)25-22(27)20-8-3-4-9-21(20)24(23(25)28)14-17-6-5-7-18(13-17)26(29)30/h3-13H,14H2,1-2H3

InChI Key

WLYTVCXWQJMXJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.